Fluorosalan (CAS 4776-06-1), systematically known as 3,5-dibromo-3'-trifluoromethylsalicylanilide, is a halogenated salicylanilide historically utilized for its antimicrobial properties but currently procured primarily as a potent, small-molecule inhibitor of the NF-κB signaling pathway [1]. Structurally distinguished by a meta-trifluoromethyl (-CF3) group on the anilide ring, it exhibits distinct lipophilicity, stereoelectronic properties, and target binding affinities compared to traditional polyhalogenated salicylanilides. Its primary procurement relevance today lies in its validated role as an inhibitor of IκBα phosphorylation, making it a critical reference standard and precursor in anti-inflammatory and anticancer drug discovery workflows[1].
Substituting Fluorosalan with closely related brominated analogs, such as Tribromsalan or Dibromsalan, fundamentally alters the compound's pharmacological profile and assay performance [1]. The replacement of a bromine atom with a trifluoromethyl group significantly changes the electron distribution and partition coefficient of the molecule, directly impacting its binding affinity to kinase targets like IKK/IκBα. In quantitative high-throughput screening (qHTS) environments, using a generic salicylanilide substitute results in a measurable drop in inhibitory potency and alters cell permeability, leading to compromised reproducibility and inaccurate baseline establishment in NF-κB pathway studies [1].
In a quantitative high-throughput screening (qHTS) assay measuring the inhibition of IκBα phosphorylation, Fluorosalan demonstrated an IC50 of 2.8 μM. When compared head-to-head with its closest structural analog, Tribromsalan, which yielded an IC50 of 7.9 μM, Fluorosalan exhibited a 2.8-fold higher inhibitory potency [1]. This significant difference underscores the functional impact of the trifluoromethyl substitution on the anilide ring.
| Evidence Dimension | Inhibition of IκBα phosphorylation (IC50) |
| Target Compound Data | 2.8 μM |
| Comparator Or Baseline | Tribromsalan (7.9 μM) |
| Quantified Difference | 2.8-fold higher potency for Fluorosalan |
| Conditions | NF-κB mediated β-lactamase reporter gene / GFP-IκBα phosphorylation TR-FRET assay |
Procuring Fluorosalan over Tribromsalan ensures significantly higher sensitivity and target engagement when establishing baselines for NF-κB pathway inhibition assays.
In secondary validation workflows designed to filter out cytotoxicity-driven false positives from primary HTS hits, Fluorosalan successfully reduced TNF-α induced IκBα phosphorylation at a 10 μM concentration in Western blot analysis[1]. In contrast, other prominent primary screening hits, such as bortezomib and digitoxin, failed to show any inhibition in the secondary validation, indicating their primary activity was likely an assay artifact or due to generalized cytotoxicity[1].
| Evidence Dimension | Secondary validation of IκBα phosphorylation inhibition |
| Target Compound Data | Confirmed active at 10 μM (reduced phosphorylation) |
| Comparator Or Baseline | Bortezomib and Digitoxin (failed to inhibit at 10 μM) |
| Quantified Difference | Mechanistic validation vs. complete loss of target-specific activity |
| Conditions | TNF-α induced IκBα phosphorylation Western blot analysis |
Selecting Fluorosalan provides a mechanistically validated reference standard, preventing the procurement of compounds that yield misleading false positives in complex cell-based assays.
Fluorosalan's structure features a trifluoromethyl (-CF3) group, yielding an estimated Log P of 5.20, which distinctively alters its lipophilic and stereoelectronic profile compared to fully brominated analogs like Tribromsalan [1]. The incorporation of the -CF3 group is a well-established strategy in medicinal chemistry to enhance metabolic stability and modulate membrane permeability without the liabilities associated with heavy polyhalogenation [1].
| Evidence Dimension | Structural composition and lipophilicity (Log P) |
| Target Compound Data | Contains meta-CF3 group (Est. Log P ~ 5.20) |
| Comparator Or Baseline | Tribromsalan (Contains para-Br group) |
| Quantified Difference | Shift from pure halogenation to a trifluoromethyl-driven stereoelectronic profile |
| Conditions | Physicochemical property profiling for drug design |
For synthesis workflows, Fluorosalan serves as a superior precursor or scaffold when the objective is to leverage fluorine chemistry for improved pharmacokinetic properties.
Due to its validated IC50 of 2.8 μM for inhibiting IκBα phosphorylation, Fluorosalan is the optimal choice as a positive control or reference standard in high-throughput screening assays targeting the NF-κB signaling cascade[1]. It provides a more potent and reliable baseline than its analog Tribromsalan.
In medicinal chemistry and drug repurposing programs, Fluorosalan's unique trifluoromethyl-substituted anilide ring makes it an ideal starting material or scaffold [2]. It allows researchers to bypass the metabolic liabilities of purely brominated analogs while exploring the enhanced membrane permeability associated with -CF3 groups.
Because Fluorosalan has been rigorously validated in secondary Western blot assays to reduce TNF-α induced IκBα phosphorylation without immediate cytotoxicity [1], it is highly recommended for use in orthogonal validation workflows to distinguish true mechanistic inhibitors from assay artifacts.